2-(2-Methyl-thiazol-4-yl)ethylene oxide

Description

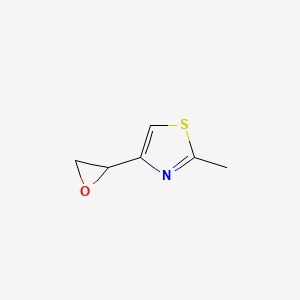

2-(2-Methyl-thiazol-4-yl)ethylene oxide is an epoxide derivative featuring a thiazole substituent. Its structure comprises an ethylene oxide (oxirane) ring fused to a 2-methylthiazole moiety at the 4-position.

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

2-methyl-4-(oxiran-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H7NOS/c1-4-7-5(3-9-4)6-2-8-6/h3,6H,2H2,1H3 |

InChI Key |

RQQHZQQTHMRTNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The addition of a thiazole substituent significantly alters the physical and chemical behavior of ethylene oxide. Key comparisons are summarized below:

Table 1: Comparative Properties of Selected Compounds

*Estimated based on substituent effects.

Key Observations:

- Molecular Weight : The thiazole substituent increases molecular weight significantly compared to EO (44.05 vs. 157.19 g/mol), reducing volatility.

- Melting/Boiling Points : The aromatic thiazole ring and polar epoxide group likely raise boiling points compared to EO (e.g., ~150–200°C vs. 10.7°C). The benzoic acid derivative’s high melting point (139.5–140°C) highlights the impact of hydrogen-bonding groups .

- Reactivity : EO’s epoxide ring is highly reactive in nucleophilic ring-opening reactions. The electron-withdrawing thiazole group in this compound may further activate the epoxide, though steric hindrance from the methyl group could moderate reactivity .

Chemical and Functional Comparisons

- Ethylene Oxide (EO): Primarily used in sterilization and as a precursor for polymers (e.g., polyethylene glycol) and surfactants. Its high vapor pressure and carcinogenicity necessitate strict handling protocols .

- Thiazole Derivatives : Thiazoles are prevalent in pharmaceuticals (e.g., cephalosporins) due to their bioactivity. The compound in forms hydrogen-bonded dimers, stabilizing its crystal structure—a feature less likely in the target compound due to its epoxide group .

- Substituted Epoxides: Polymers like poly(ethylene oxide) () exhibit flexibility and biocompatibility, whereas the thiazole-epoxide hybrid may serve as a monomer for specialty polymers or crosslinking agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.